Sabinene hydrate

Descripción general

Descripción

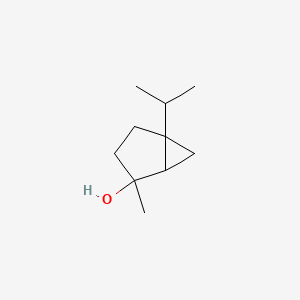

Sabinene hydrate, also known as 4-thujanol, is a monoterpenoid compound that is synthesized by various plants as a secondary metabolite. It is a bicyclic monoterpene alcohol with the molecular formula C10H18O. This compound is commonly found in essential oils of certain plants and trees, such as carrot seed oil, and is known for its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sabinene hydrate can be synthesized through the hydration of sabinene, a naturally occurring bicyclic monoterpene. The hydration process typically involves the use of acidic catalysts to facilitate the addition of water to the double bond in sabinene, resulting in the formation of this compound. The reaction conditions often include moderate temperatures and controlled pH levels to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Engineered strains of Escherichia coli or Saccharomyces cerevisiae can be used to produce sabinene, which is then hydrated to form this compound. This method leverages the metabolic pathways of these microorganisms to convert renewable carbon sources into the desired product .

Análisis De Reacciones Químicas

Types of Reactions: Sabinene hydrate undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield sabinene, the parent monoterpene.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Sabinene oxide

Reduction: Sabinene

Substitution: Various substituted sabinene derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Sabinene hydrate has been investigated for its antimicrobial effects against various pathogenic microorganisms. A study focused on its efficacy revealed that this compound demonstrated significant activity against a range of bacteria and fungi, including drug-resistant strains.

Key Findings:

- Disc Diffusion Method : this compound was tested using agar disc diffusion methods, showing notable inhibition zones against pathogens like Candida albicans and Staphylococcus aureus .

- Broth Macro-Dilution Method : The study quantified the minimum inhibitory concentrations (MIC) required to inhibit microbial growth, indicating that this compound could be effective in clinical settings for managing infections caused by resistant strains .

Antioxidant Activity

The antioxidant properties of this compound have garnered attention in food science, particularly as a natural alternative to synthetic antioxidants.

Study Insights:

- A comparative study on roasted sunflower seeds demonstrated that this compound effectively inhibited the formation of oxidative compounds during storage. It outperformed other monoterpenes like carvacrol and thymol in preventing peroxide formation .

- The application of this compound in food preservation suggests its potential to enhance the shelf life and sensory quality of various food products, making it a valuable ingredient in the food industry.

Biofilm Inhibition

Recent research has highlighted this compound's role in inhibiting biofilm formation, which is crucial in preventing chronic infections.

Experimental Results:

- This compound was shown to inhibit biofilm development on surfaces colonized by Escherichia coli and Staphylococcus aureus. The inhibition rates ranged from 36% to 86%, showcasing its potential as a therapeutic agent against biofilm-associated infections .

Chemical Composition and Variability

The chemical composition of essential oils containing this compound varies significantly depending on the plant source and extraction methods.

| Compound | Retention Index | Percentage in Sample |

|---|---|---|

| α-thujene | 924 | 0.51 |

| α-pinene | 932 | 0.43 |

| Sabinene | 972 | 4.53 |

| β-pinene | 978 | 0.26 |

| γ-terpinene | 1057 | 6.48 |

| Cis-sabinene hydrate | 1070 | 5.44 |

This table summarizes key compounds identified in essential oils where this compound is present, showcasing its significance in the overall chemical profile .

Mecanismo De Acción

The mechanism of action of sabinene hydrate involves its interaction with cellular components and enzymes. It exerts antimicrobial effects by disrupting the cell membranes of bacteria and fungi, leading to cell lysis and death. The anti-inflammatory action is mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparación Con Compuestos Similares

Sabinene hydrate is similar to other monoterpenoids such as:

Limonene: Another monoterpene with a similar structure but lacks the hydroxyl group present in this compound.

Terpinen-4-ol: A monoterpene alcohol with similar antimicrobial properties but differs in its chemical structure.

Alpha-pinene: A bicyclic monoterpene like sabinene but with different functional groups and chemical properties.

Uniqueness: this compound’s unique combination of antimicrobial, anti-inflammatory, and antioxidant properties, along with its potential as a green solvent and biofuel component, distinguishes it from other similar compounds .

Propiedades

Número CAS |

546-79-2 |

|---|---|

Fórmula molecular |

C10H18O |

Peso molecular |

154.25 g/mol |

Nombre IUPAC |

(1R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol |

InChI |

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9?,10-/m0/s1 |

Clave InChI |

KXSDPILWMGFJMM-SMILAEQMSA-N |

SMILES |

CC(C)C12CCC(C1C2)(C)O |

SMILES isomérico |

CC(C)[C@@]12CCC([C@@H]1C2)(C)O |

SMILES canónico |

CC(C)C12CCC(C1C2)(C)O |

Key on ui other cas no. |

546-79-2 |

Descripción física |

terpineol odour |

Sinónimos |

2-methyl-5-(1-methylethyl)bicyclo(3.1.0)hexan-2-ol 4-thujanol sabinenehydrate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sabinene hydrate?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: What is known about the spectroscopic data of this compound?

A: While specific spectroscopic data isn't extensively discussed in the provided research, gas chromatography-mass spectrometry (GC-MS) is a primary method used to identify and quantify this compound in essential oils [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q3: Are there different isomers of this compound?

A: Yes, this compound exists as two diastereomers: cis-sabinene hydrate and trans-sabinene hydrate. Both isomers are often found together in essential oils, but their ratios can vary depending on the plant species and extraction methods [, , , , , , , ].

Q4: What are the primary sources of this compound?

A: this compound is found in the essential oils of various plants, with some of the most notable being several Origanum species (like marjoram), thyme (Thymus vulgaris), and tea tree (Melaleuca alternifolia) [, , , , , , , , , , , ].

Q5: Does this compound possess antioxidant properties?

A: Research suggests that this compound exhibits antioxidant effects. A study found that it provided protection against oxidative deterioration in roasted sunflower seeds, inhibiting peroxide formation and rancid flavor development [].

Q6: What about the antimicrobial properties of this compound?

A: Studies have demonstrated that this compound, particularly in combination with other monoterpenes, can inhibit the growth of various bacteria, including drug-resistant strains of Staphylococcus aureus and Escherichia coli []. Additionally, it shows potential in inhibiting biofilm formation by certain bacterial strains [].

Q7: Has this compound shown any potential in anticancer research?

A: While research is ongoing, studies on Origanum majorana essential oil (OMEO), which contains this compound as a major component, have shown promising results against non-small cell lung cancer (NSCLC). These studies suggest that this compound, especially in combination with terpinen-4-ol, could contribute to the anticancer effects observed, potentially by downregulating survivin expression in cancer cells [].

Q8: Are there any other potential biological activities of this compound?

A8: Research on the biological activities of this compound is ongoing. Some studies suggest potential for anti-inflammatory, analgesic, and insecticidal properties, but more research is needed to confirm these effects and understand the underlying mechanisms.

Q9: What factors can affect the yield and composition of this compound in essential oils?

A9: Several factors can influence the quantity and type of this compound present in essential oils. These include:

- Plant species and chemotype: Different plant species and even individual plants within a species can have varying essential oil compositions [, , , , , , ].

- Geographical location and climate: Environmental factors like altitude, temperature, and rainfall can impact plant metabolism and essential oil production [, , , ].

- Harvest time and plant part: The age of the plant, specific part harvested (leaves, flowers, stems), and even the time of day can affect oil yield and composition [, , , ].

- Extraction method and conditions: The method of extraction (e.g., steam distillation, solvent extraction, supercritical fluid extraction) and parameters like temperature and duration can significantly impact the final oil profile [, , , , , ].

Q10: Is this compound stable during extraction and storage?

A: this compound, particularly the cis isomer, can be susceptible to isomerization and degradation under certain conditions, particularly heat and acidic environments. During steam distillation, prolonged heating can lead to the conversion of trans-sabinene hydrate to terpinen-4-ol []. This highlights the importance of carefully controlling extraction and storage conditions to preserve the desired composition of essential oils containing this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.